1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide
Description
1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a methoxyphenyl group, and a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-5-18-12(3)15(10-16-18)22(19,20)17-11(2)13-7-6-8-14(9-13)21-4/h6-11,17H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAXGSXMDSGUMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NC(C)C2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction, where the pyrazole derivative reacts with a methoxyphenyl halide.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halide in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with possible removal of the sulfonamide group.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating the function of a receptor. The exact pathways involved can vary depending on the specific biological context and the target molecule.
Comparison with Similar Compounds
1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide: Similar structure but lacks the methoxyphenyl group.
N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide: Similar structure but lacks the ethyl group.
Uniqueness: 1-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both the ethyl and methoxyphenyl groups, which can contribute to its distinct biological activities and chemical properties. The combination of these functional groups may enhance its binding affinity to specific molecular targets and improve its overall pharmacological profile.
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